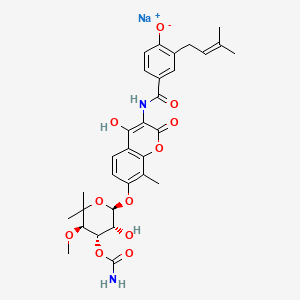
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile, also known as FQBC, is a quinoline-based compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell survival and proliferation, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile may be able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has also been shown to have other biochemical and physiological effects. Studies have found that 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is its high purity and yield, which makes it a reliable and efficient compound for use in laboratory experiments. However, one limitation of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile. One area of interest is the development of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile derivatives with improved solubility and bioavailability. Another direction is the investigation of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile's potential applications in the treatment of other diseases, such as neurological disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile and its potential as a cancer therapy.
Conclusion:
In conclusion, 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is a quinoline-based compound that has shown promise in scientific research, particularly in the field of cancer research. Its high yield and purity make it a reliable and efficient compound for use in laboratory experiments. Future research on 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile may lead to the development of new therapies for a variety of diseases, including cancer and neurological disorders.
合成法
The synthesis of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile involves the reaction of 7-fluoro-3,4-dihydroquinoline-1(2H)-one with benzoyl chloride and potassium cyanide in the presence of a base. The resulting product is then treated with 4-chlorobenzonitrile to yield 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile. This method has been reported to have a high yield and purity, making it a reliable and efficient way to synthesize 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile for research purposes.
科学的研究の応用
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have found that 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile exhibits anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for cancer therapy.
特性
IUPAC Name |
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-7-6-13-5-2-8-20(16(13)10-15)17(21)14-4-1-3-12(9-14)11-19/h1,3-4,6-7,9-10H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGFTZCONCKXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)

